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Compound of Interest

Compound Name: 2,2,2-Trichloroethylene platinum(ll)

Cat. No.: B050731

A deep dive into the structural and electronic differences between platinum(ll) complexes of
ethylene and its chlorinated analog, trichloroethylene, reveals significant impacts of halogen
substitution on bonding and complex stability. This guide provides a comparative analysis
based on available Density Functional Theory (DFT) studies, offering valuable insights for
researchers in catalysis, organometallic chemistry, and drug development.

While extensive research has focused on the archetypal platinum-ethylene complex, Zeise's
salt ([PtCI3(C2H4)]-), directly comparable DFT studies on its trichloroethylene counterpart are
scarce in the published literature. However, by combining data from studies on ethylene
complexes with findings on trichloroethylene adsorption on platinum surfaces, a comparative
picture emerges. This guide summarizes the key quantitative data, outlines the computational
methodologies employed in these studies, and provides visualizations to illustrate the logical
workflow of such a comparative analysis.

Data Presentation: A Tale of Two Ligands

The following tables summarize key structural and energetic parameters derived from DFT
calculations for platinum(ll) complexes with ethylene and the interaction of trichloroethylene
with a platinum surface. It is important to note that the data for the trichloroethylene complex is
based on surface adsorption studies, which may differ from the behavior in a discrete molecular
complex analogous to Zeise's salt.

Table 1: Structural Parameters
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[PtCI3(C2H4)]- (Zeise's Salt  Trichloroethylene on Pt

Parameter

Analogue) Surface
Pt-C Bond Length (A) ~2.13 Not Reported
C=C Bond Length (A) ~1.37 1.54[1]
**Deviation from Planarity of

~10-15 Not Reported

Alkene (°) **

Table 2: Energetic Parameters

[PtCI3(C2H4)]- (Zeise's Salt  Trichloroethylene on Pt

Parameter

Analogue) Surface
Binding Energy (kcal/mol) ~-30 to -40 Not Reported
Bond Dissociation Energy (Pt-

~ 35-45 Not Reported

alkene) (kcal/mol)

Experimental and Computational Protocols

The data presented in this guide are derived from studies employing Density Functional Theory
(DFT) calculations. A typical computational protocol for such a comparative study is outlined

below.

Computational Methodology

Software: Gaussian, VASP, or similar quantum chemistry packages.

Functional: A suitable density functional is chosen, often a hybrid functional like B3LYP or a
generalized gradient approximation (GGA) functional like PBE, to accurately describe the

electronic structure of the transition metal complexes.

Basis Set: For the platinum atom, a basis set that includes relativistic effects, such as the
LANL2DZ effective core potential, is typically used. For lighter atoms like carbon, hydrogen,
and chlorine, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis
sets are common choices.
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Model System: For the ethylene complex, the anion [PtCI3(C2H4)]- is a common model
system. For a direct comparison, a similar [PtCI3(C2HCI3)]- model would be ideal. In the
absence of such studies, data from periodic slab models of platinum surfaces (e.g., Pt(111))
with an adsorbed trichloroethylene molecule are utilized.

Geometry Optimization: The structures of the complexes are fully optimized to find the
minimum energy geometry.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the
optimized structures correspond to true minima on the potential energy surface (i.e., no
imaginary frequencies).

Bonding Analysis: To understand the nature of the platinum-alkene bond, techniques such as
Natural Bond Orbital (NBO) analysis are employed. This method provides insights into the
donor-acceptor interactions between the ligand and the metal, quantifying the contributions of
o-donation from the alkene's rt-orbital to the metal and 1t-back-donation from the metal's d-
orbitals to the alkene's mt*-antibonding orbital.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a comparative DFT study and the key
orbital interactions governing the stability of these platinum-alkene complexes.
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Caption: Logical workflow for a comparative DFT study.
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Caption: Dewar-Chatt-Duncanson bonding model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b050731?utm_src=pdf-body-img
https://www.benchchem.com/product/b050731?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3700525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3700525/
https://www.benchchem.com/product/b050731#comparative-dft-studies-of-ethylene-vs-trichloroethylene-platinum-ii-complexes
https://www.benchchem.com/product/b050731#comparative-dft-studies-of-ethylene-vs-trichloroethylene-platinum-ii-complexes
https://www.benchchem.com/product/b050731#comparative-dft-studies-of-ethylene-vs-trichloroethylene-platinum-ii-complexes
https://www.benchchem.com/product/b050731#comparative-dft-studies-of-ethylene-vs-trichloroethylene-platinum-ii-complexes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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